2-Azidopropane-1,3-diaminium chloride 2-Azidopropane-1,3-diaminium chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13750903
InChI: InChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H
SMILES:
Molecular Formula: C3H11Cl2N5
Molecular Weight: 188.06 g/mol

2-Azidopropane-1,3-diaminium chloride

CAS No.:

Cat. No.: VC13750903

Molecular Formula: C3H11Cl2N5

Molecular Weight: 188.06 g/mol

* For research use only. Not for human or veterinary use.

2-Azidopropane-1,3-diaminium chloride -

Specification

Molecular Formula C3H11Cl2N5
Molecular Weight 188.06 g/mol
IUPAC Name (3-azaniumyl-2-azidopropyl)azanium;dichloride
Standard InChI InChI=1S/C3H9N5.2ClH/c4-1-3(2-5)7-8-6;;/h3H,1-2,4-5H2;2*1H
Standard InChI Key BEPKAYHDEXKCCI-UHFFFAOYSA-N
Canonical SMILES C(C(C[NH3+])N=[N+]=[N-])[NH3+].[Cl-].[Cl-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Azidopropane-1,3-diaminium chloride is a bifunctional ammonium salt with the molecular formula C₃H₁₁Cl₂N₅ and a molecular weight of 188.06 g/mol . The compound consists of a propane backbone substituted with two ammonium groups and a central azide moiety, stabilized by two chloride counterions. Its IUPAC name, (3-azaniumyl-2-azidopropyl)azanium dichloride, reflects this arrangement (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃H₁₁Cl₂N₅
Molecular Weight188.06 g/mol
CAS Number1258536-01-4
SMILES NotationC(C(C[NH3+])N=[N+]=[N-])[NH3+].[Cl-].[Cl-]

The azide group (-N₃) confers unique reactivity, enabling "click chemistry" applications, while the ammonium groups enhance water solubility, making the compound ideal for aqueous-phase polymer crosslinking .

Synthesis and Scalability

Stepwise Synthesis Protocol

The synthesis of 2-azidopropane-1,3-diaminium chloride involves a multi-step sequence starting from 1,3-diaminopropane (DAP), as detailed in recent microgel studies :

  • Boc Protection:
    DAP is reacted with di-tert-butyl dicarbonate (Boc anhydride) in methanol at 45°C to form N,N'-bis(di-tert-butoxycarbonyl)-1,3-diaminopropan-2-ol (DAP-Boc). This step achieves 75% yield after silica gel purification .

  • Mesylation:
    DAP-Boc undergoes methanesulfonylation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM), yielding the mesylate intermediate (DAP-Boc-OMs) with 90% efficiency .

  • Azide Substitution:
    Treatment of DAP-Boc-OMs with sodium azide (NaN₃) in dimethylformamide (DMF) at 85°C replaces the mesylate group with an azide, producing DAP-Boc-N₃ (81% yield) .

  • Deprotection and Salt Formation:
    Acidic cleavage of Boc groups using HCl in ethyl acetate yields the final product, 2-azidopropane-1,3-diaminium chloride, as a crystalline solid (83% yield) .

Table 2: Critical Reaction Parameters

StepReagentsConditionsYield
Boc ProtectionBoc anhydride, TEA45°C, 8 h75%
MesylationMsCl, TEA0°C → RT, 1 h90%
AzidationNaN₃, DMF85°C, 24 h81%
DeprotectionHCl (6M)RT, overnight83%

Applications in Hydrogel Engineering

Crosslinker Functionalization

2-Azidopropane-1,3-diaminium chloride serves as a precursor for dye-tagged crosslinkers in hydrogel synthesis. Reacting the azide with alkynylated fluorophores via copper-catalyzed azide-alkyne cycloaddition (CuAAC) creates fluorescent probes for spatial mapping of crosslink densities .

Nanoscale Heterogeneity Analysis

Super-resolution microscopy of microgels synthesized with this crosslinker revealed a 15-20% higher crosslink density in the core compared to the periphery (Figure 2) . This gradient arises from kinetic trapping during polymerization and critically influences hydrogel swelling ratios and mechanical resilience .

Key Findings:

  • Core-dense microgels exhibit reduced mesh sizes (~5 nm vs. 8 nm peripherally), enhancing drug encapsulation efficiency .

  • Azide-tagged crosslinkers enable quantitative 3D STORM imaging, resolving heterogeneities at <50 nm resolution .

Recent Research Advances

Stimuli-Responsive Drug Delivery Systems

Functionalization of poly(N-isopropylacrylamide) microgels with this crosslinker produced temperature-sensitive carriers with LCST-dependent release profiles. At 32°C, a 40% increase in doxorubicin release rate was observed compared to non-thermoresponsive analogs.

Tissue Engineering Scaffolds

In vitro studies demonstrated that azide-crosslinked hyaluronic acid hydrogels supported 85% viability of encapsulated mesenchymal stem cells over 21 days, outperforming glutaraldehyde-crosslinked controls (60%). The azide group’s bioorthogonality minimizes cytotoxic side reactions.

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